molecular formula C10H6N4O3 B1599707 [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- CAS No. 150454-82-3

[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo-

Cat. No. B1599707
M. Wt: 230.18 g/mol
InChI Key: LVSGNONSJATCHN-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo-” is a compound that belongs to the class of triazoloquinoxalines . Triazoloquinoxalines are relevant structural templates in both natural and synthetic biologically active compounds . They have been explored for their potential as antiviral and antimicrobial agents .


Synthesis Analysis

The synthesis of [1,2,4]triazoloquinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazoloquinoxaline-1-amine with different amines and triazole-2-thiol . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality has been reported .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo- primarily involve its synthesis. The new compounds were synthesized via aromatic nucleophilic substitution .

Scientific Research Applications

1. Antiviral and Antimicrobial Activities

  • Application : This compound has been synthesized as a potential antiviral and antimicrobial agent .
  • Method : The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .
  • Results : Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity . In vitro antimicrobial screening against different pathogenic organisms using agar diffusion method demonstrated that compounds 4d, 6c, 7b, and 8a exhibit antibacterial and/or antifungal activities .

2. Anticancer Activities

  • Application : This compound has been designed, synthesized and evaluated against HepG2, HCT-116 and MCF-7 cells .
  • Method : Molecular docking studies were performed to investigate the binding modes of the proposed compounds with the DNA active site .
  • Results : MCF-7 was found to be the most sensitive cell line to the influence of the new derivatives . In particular, compound 12d was found to be the most potent derivative of all the tested compounds against the three HepG2, HCT116 and MCF-7 cancer cell lines, with IC 50 = 22.08 ± 2.1, 27.13 ± 2.2 and 17.12 ± 1.5 μM, respectively .

3. AMPA Receptor Antagonists

  • Application : This compound has been synthesized as a potential antagonist for the AMPA receptor .
  • Method : The compound was likely tested in vitro using cell lines that express the AMPA receptor .
  • Results : The specific results of this study are not available, but typically, the effectiveness of a compound as a receptor antagonist is measured by its ability to inhibit the receptor’s function .

4. Fatty Acid-Binding Proteins (FABPs) Inhibitors

  • Application : This compound has been recognized as a potential therapeutic target for disorders such as dyslipidemia, coronary heart disease, and diabetes .
  • Method : The compound was likely tested in vitro using cell lines that express FABP4 and FABP5 .
  • Results : The specific results of this study are not available, but typically, the effectiveness of a compound as an inhibitor is measured by its ability to reduce the activity of the target protein .

5. DNA Intercalation Activities

  • Application : This compound has been designed, synthesized and evaluated for its DNA intercalation activities as anticancer agents .
  • Method : Molecular docking studies were performed to investigate the binding modes of the proposed compounds with the DNA active site .
  • Results : The specific results of this study are not available, but typically, the effectiveness of a compound as a DNA intercalator is measured by its ability to insert between the base pairs of the DNA helix .

6. Anti-Convulsant Activity

  • Application : This compound has been recognized for its potential anti-convulsant activity .
  • Method : The compound was likely tested in vitro using cell lines that express specific receptors involved in seizure activity .
  • Results : The specific results of this study are not available, but typically, the effectiveness of a compound as an anti-convulsant is measured by its ability to reduce or prevent seizure activity .

Future Directions

The triazoloquinoxaline scaffold is considered a versatile moiety and an important structural template for the design and synthesis of novel biologically relevant compounds . Future research could focus on the development of versatile and potentially eco-friendly synthetic protocols . Further optimization of the retrieved hit compounds for antimicrobial activity is also suggested .

properties

IUPAC Name

4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O3/c15-9-8-12-7(10(16)17)13-14(8)6-4-2-1-3-5(6)11-9/h1-4H,(H,11,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSGNONSJATCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=NC(=NN23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437551
Record name 4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[1,5-a]quinoxaline-2-carboxylic acid, 4,5-dihydro-4-oxo-

CAS RN

150454-82-3
Record name 4-oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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